molecular formula C18H34N6O4 B14603988 L-Lysyl-L-prolyl-L-valylglycinamide CAS No. 60779-07-9

L-Lysyl-L-prolyl-L-valylglycinamide

Cat. No.: B14603988
CAS No.: 60779-07-9
M. Wt: 398.5 g/mol
InChI Key: FUHAICWCAWMIFZ-YDHLFZDLSA-N
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Description

L-Lysyl-L-prolyl-L-valylglycinamide is a synthetic peptide composed of the amino acids lysine, proline, valine, and glycine. This compound is of interest due to its potential applications in various fields such as medicine, biology, and chemistry. Peptides like this compound are known for their ability to interact with biological systems, making them valuable in research and therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-prolyl-L-valylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-prolyl-L-valylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine and proline.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution reactions: These may involve the use of specific amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysyl-L-prolyl-L-valylglycinamide has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.

    Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: In the cosmetics industry, peptides like this compound are used for their skin-penetrating properties and potential anti-aging effects.

Mechanism of Action

The mechanism of action of L-Lysyl-L-prolyl-L-valylglycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may influence cellular processes like proliferation, differentiation, or apoptosis, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.

    L-Isoleucyl-L-prolyl-L-proline: Another peptide with similar inhibitory properties.

    L-Prolyl-L-leucyl-glycinamide: Studied for its potential therapeutic effects in neurological conditions.

Uniqueness

L-Lysyl-L-prolyl-L-valylglycinamide is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. Its combination of lysine, proline, valine, and glycine allows for specific interactions with molecular targets, making it valuable for targeted research and therapeutic applications.

Properties

CAS No.

60779-07-9

Molecular Formula

C18H34N6O4

Molecular Weight

398.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H34N6O4/c1-11(2)15(17(27)22-10-14(21)25)23-16(26)13-7-5-9-24(13)18(28)12(20)6-3-4-8-19/h11-13,15H,3-10,19-20H2,1-2H3,(H2,21,25)(H,22,27)(H,23,26)/t12-,13-,15-/m0/s1

InChI Key

FUHAICWCAWMIFZ-YDHLFZDLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)N

Origin of Product

United States

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